molecular formula C10H13N5O5 B7888857 8-Oxoadenosine

8-Oxoadenosine

Cat. No.: B7888857
M. Wt: 283.24 g/mol
InChI Key: UEHOMUNTZPIBIL-UUOKFMHZSA-N
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Description

8-Hydroxyadenosine is a modified nucleoside where the hydrogen atom at the 8th position of the adenine base is replaced by a hydroxy group. This compound is an analog of adenosine and is often used as a reference for analyzing oxidative stress in RNA hydrolysates . It has a molecular formula of C10H13N5O5 and a molecular weight of 283.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 8-Hydroxyadenosine involves the C(8)benzyloxylation of 8-bromoadenosine followed by catalytic hydrogenation . Another method described by Meunier involves the synthesis of 8-Hydroxyadenosine-5’-monophosphate without using halogen derivatives as synthetic intermediates, utilizing water-soluble manganese .

Industrial Production Methods

While specific industrial production methods for 8-Hydroxyadenosine are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned synthetic routes. The compound is then purified and crystallized or lyophilized for further use .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving 8-Hydroxyadenosine include oxidizing agents like dimethyldioxirane and reducing agents like catalytic hydrogenation . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from the reactions of 8-Hydroxyadenosine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may result in reduced forms of the compound .

Mechanism of Action

The mechanism of action of 8-Hydroxyadenosine involves its interaction with cellular components, particularly nucleic acids. The compound can alter hydrogen bonding in oxidized DNA, leading to changes in the structure and function of the DNA . This interaction is believed to play a role in the compound’s potential therapeutic effects and its impact on cellular processes.

Comparison with Similar Compounds

Properties

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHOMUNTZPIBIL-UUOKFMHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29851-57-8
Record name 8-Oxoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029851578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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